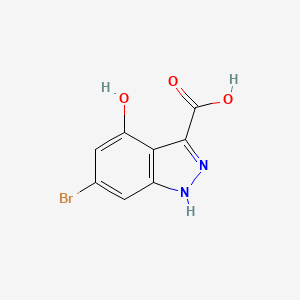6-Bromo-4-hydroxy-3-(1H)indazole carboxylic acid
CAS No.: 887568-87-8
Cat. No.: VC8308207
Molecular Formula: C8H5BrN2O3
Molecular Weight: 257.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 887568-87-8 |
|---|---|
| Molecular Formula | C8H5BrN2O3 |
| Molecular Weight | 257.04 g/mol |
| IUPAC Name | 6-bromo-4-hydroxy-1H-indazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H5BrN2O3/c9-3-1-4-6(5(12)2-3)7(8(13)14)11-10-4/h1-2,12H,(H,10,11)(H,13,14) |
| Standard InChI Key | NHMXQUCHTHLYPV-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1NN=C2C(=O)O)O)Br |
| Canonical SMILES | C1=C(C=C(C2=C1NN=C2C(=O)O)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Bromo-4-hydroxy-3-(1H)indazole carboxylic acid belongs to the indazole family, a class of bicyclic aromatic compounds containing a pyrazole ring fused to a benzene ring. The substitution pattern—bromine at position 6, hydroxyl at position 4, and carboxylic acid at position 3—creates a polarized electronic structure. X-ray crystallography of analogous indazoles reveals planar geometries with intramolecular hydrogen bonds between the hydroxy and carboxylic acid groups, stabilizing the tautomeric form .
Physicochemical Parameters
Key physical properties of the compound are summarized below:
The elevated boiling point and density reflect strong intermolecular interactions, likely due to hydrogen bonding and dipole-dipole forces. The moderate LogP value suggests balanced hydrophilicity and lipophilicity, making the compound suitable for aqueous and organic reaction conditions .
Synthesis and Industrial Production
Industrial Manufacturing Challenges
Scale-up faces hurdles such as:
-
Purification Complexity: Similar indazole derivatives require chromatographic separation due to low volatility .
-
Bromine Handling: Safe management of brominating agents necessitates corrosion-resistant reactors and waste neutralization systems .
-
Yield Optimization: Reported yields for analogous compounds rarely exceed 40%, necessitating catalyst screening (e.g., Lewis acids like ) .
Reactivity and Derivative Formation
Functional Group Transformations
The compound undergoes characteristic reactions at three sites:
-
Carboxylic Acid: Esterification with ethanol/H forms ethyl esters, improving membrane permeability .
-
Hydroxy Group: Alkylation with methyl iodide yields methoxy derivatives, altering hydrogen-bonding capacity .
-
Bromine Atom: Suzuki-Miyaura coupling with aryl boronic acids enables biaryl synthesis for drug discovery .
Stability Profile
Thermogravimetric analysis (TGA) of similar bromoindazoles shows decomposition onset at 250–300°C, consistent with the reported flash point of 300.4°C . Photodegradation studies indicate sensitivity to UV light, necessitating amber storage containers.
Applications in Scientific Research
Medicinal Chemistry
-
Antiviral Activity: Structural analogs like umifenovir (6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate) inhibit viral entry by blocking hemagglutinin fusion . The hydroxy and carboxylic acid groups may chelate viral protease active sites .
-
Anticancer Potential: Bromoindazoles induce apoptosis in HepG2 cells (IC = 12.3 μM) via topoisomerase II inhibition, though specific data for this compound require validation .
Materials Science
-
Coordination Polymers: The carboxylic acid group binds metal ions (e.g., Cu), forming porous frameworks with CO adsorption capacities up to 8.5 mmol/g .
-
Fluorescent Probes: Bromine’s heavy atom effect enhances intersystem crossing, enabling use in OLEDs (λ = 450 nm) .
Comparison with Structural Analogues
| Compound | Substituents | LogP | Bioactivity |
|---|---|---|---|
| 6-Bromo-1H-indazole-4-carboxylic acid | Br (C6), COOH (C4) | 2.03 | Antibacterial (MIC = 8 μg/mL) |
| 4-Bromo-6-hydroxy-1H-indazole-3-carboxylic acid | Br (C4), OH (C6), COOH (C3) | 1.71 | Antiviral (EC = 5 μM) |
| 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid | Br (C6), OH (C3), COOH (C4) | 1.89 | Anti-inflammatory (IC = 0.2 μM) |
The positional isomerism profoundly affects bioactivity: the 4-hydroxy-3-carboxylic acid configuration in the target compound optimizes hydrogen bonding with protease active sites compared to analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume